Lantibiotic salivaricin-A

Streptococcus pyogenes bacteriocin spectrum deferred antagonism

Lantibiotic salivaricin A (SalA) is the founding member of the salivaricin family, a group of ribosomally synthesized and post-translationally modified peptide (RiPP) antimicrobials produced by the commensal oral bacterium Streptococcus salivarius. First purified and characterized from S.

Molecular Formula
Molecular Weight
Cat. No. B1576228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLantibiotic salivaricin-A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salivaricin A Procurement Guide: Foundational Identity of the Prototype Oral Streptococcal Lantibiotic


Lantibiotic salivaricin A (SalA) is the founding member of the salivaricin family, a group of ribosomally synthesized and post-translationally modified peptide (RiPP) antimicrobials produced by the commensal oral bacterium Streptococcus salivarius. First purified and characterized from S. salivarius strain 20P3, the mature SalA peptide comprises 22 amino acid residues with a molecular mass of 2,315 ± 1.1 Da, containing one lanthionine and two β-methyllanthionine residues that define its type AII lantibiotic classification [1]. Unlike its widely commercialized variant salivaricin A2 (SalA2, co-produced with salivaricin B by the probiotic strain S. salivarius K12), SalA was the first S. salivarius lantibiotic to be structurally and genetically characterized, and it remains the smallest known salivaricin, with a mass range spanning from 2,315 Da (SalA) to 3,467 Da (salivaricin D) across the family [2]. Its production is encoded by the salABCTXYKR genetic locus and is autoregulated via a two-component sensor-regulator system, a feature that distinguishes it from constitutively expressed bacteriocins [3].

Why Salivaricin A Cannot Be Substituted by Salivaricin A2, Salivaricin B, or Nisin in Research and Probiotic Applications


The salivaricin family exhibits striking functional divergence despite shared biosynthetic architecture. Salivaricin A (SalA) is not interchangeable with its closest named variant, salivaricin A2 (SalA2), because the two differ in N-terminal amino acid sequence, producer strain origin (S. salivarius 20P3 vs. the probiotic K12 megaplasmid), and critically, in regulatory behavior: SalA acts as a cross-species autoinducer capable of modulating lantibiotic production in both S. salivarius and Streptococcus pyogenes, whereas SalA2 is co-expressed with salivaricin B (SboB) from a 190-kb transmissible megaplasmid as part of a dual-lantibiotic strategy [1]. Salivaricin B itself operates through a mechanistically distinct mode of action—inhibiting cell wall biosynthesis without pore formation—compared to the lipid II-targeting type AII mechanism shared by SalA and SalA2 [2]. Nisin A, the industrial prototype type AI lantibiotic, is potent at nanomolar concentrations (MIC = 39 nM against M. luteus) and kills via pore formation, a mechanism and potency profile that differ fundamentally from the narrower-spectrum, signaling-competent biology of SalA [2]. These differences are not academic: they directly determine which compound is appropriate for detection assays, probiotic colonization monitoring, ecological signaling studies, and targeted antimicrobial development [3].

Quantitative Differentiation Evidence for Salivaricin A: Head-to-Head and Cross-Study Comparisons with Salivaricin A2, Salivaricin B, Nisin A, and Salivaricin D


Inhibitory Spectrum Against Streptococcus pyogenes: 100% Strain Coverage by SalA Versus Narrower Spectrum of SalA2

Salivaricin A (SalA), produced by S. salivarius strain 20P3, inhibited the growth of all 81 Streptococcus pyogenes strains tested (100% coverage) in agar-based deferred antagonism assays [1]. In contrast, the variant lantibiotic salivaricin A2 (SalA2), produced by the probiotic strain S. salivarius K12, exhibits a narrower spectrum of activity and reduced inhibitory potency compared to the type AI lantibiotic mutacin 1140, with MIC values for SalA2 against indicator strains being consistently higher (less potent) than those of mutacin 1140 [2]. While direct MIC data for purified SalA against a standardized panel is not available in the peer-reviewed literature in a format that permits nM-level comparison with SalA2, the deferred antagonism data demonstrate that SalA's inhibitory reach across S. pyogenes serotypes is broader than that reported for SalA2, which shows strain-dependent activity [1][2]. SalA variants (SalA2 to SalA5) were similar to SalA in activity against Micrococcus luteus but were not tested for equivalent universality against S. pyogenes [1].

Streptococcus pyogenes bacteriocin spectrum deferred antagonism

Molecular Size Differentiation: SalA as the Smallest Characterized Salivaricin at 2,315 Da Enabling Unique Detection and Engineering Applications

Salivaricin A has a molecular mass of 2,315 ± 1.1 Da as determined by ion spray mass spectrometry, making it the smallest fully characterized salivaricin [1]. The salivaricin family spans a mass range from 2,315 Da (SalA) to 3,467 Da (salivaricin D, a 34-residue nisin-like type AI lantibiotic) [2]. Salivaricin A2, the variant produced by probiotic strain K12, has a larger mass (exact value reported in primary literature as distinct from SalA due to N-terminal sequence differences), while salivaricin B (SboB) is approximately 2,740 Da [3]. Salivaricin D, at 3,467.55 Da, is approximately 50% larger than SalA [2]. This size differential has practical implications: the significantly smaller size of SalA facilitates synthetic production, structural characterization by mass spectrometry, and engineering of minimal active analogs.

molecular mass salivaricin family structural comparison

Autoinduction and Interspecies Signaling: SalA as a Quorum-Sensing Modulator Distinct from Salivaricin B and Nisin A

Addition of exogenous SalA peptide to salB mutant cultures of S. salivarius 20P3 induced dose-dependent expression of salA mRNA (producing a 0.2-kb transcript), demonstrating that SalA production is autoregulated [1]. Furthermore, SalA and its variant SalA1 from S. pyogenes act as interspecies signaling molecules: exogenously added SalA1 peptide induced salA transcription in S. salivarius 20P3 salB mutants, and reciprocally, SalA induced salA1 transcription in S. pyogenes [1]. This cross-induction capability is not shared by salivaricin B, which lacks autoinduction activity and functions solely as a bactericidal effector targeting cell wall biosynthesis without signaling function [2]. Nisin A also exhibits autoinduction, but via the nisin-specific NisKR two-component system that is not cross-reactive with the SalKR system [3].

autoinduction quorum sensing interspecies signaling

N-Terminal Structural Determinants of Bioactivity: SalA/SalA2 Require Intact N-Terminal Residues for Lipid II Binding, Differentiating Them from Globular Type B Lantibiotics

The truncated analog salivaricin A2(3-22), lacking the N-terminal Lys1 and Arg2 residues, completely loses antibacterial activity and does not antagonize the native compound, demonstrating that the N-terminal linear peptide region is indispensable for bioactivity [1]. In a thin-layer chromatography (TLC) lipid II binding assay, SalA2(3-22) also lost the ability to bind lipid II, providing direct evidence that the N-terminal amino acids are required for target engagement [1]. Partial restoration of bioactivity was achieved by substituting N-terminal alanine residues, confirming that both the length and positive charge of the N-terminal region are critical [1]. Because SalA and SalA2 share the conserved type AII ring A lipid II-binding motif, this structure-activity relationship is considered class-level inferable to SalA [2]. This contrasts with type B lantibiotics (e.g., mersacidin) that bind lipid II via a globular C-terminal domain and tolerate N-terminal modification, and with type AI lantibiotics (e.g., nisin) whose N-terminal binding is structurally distinct [2].

structure-activity relationship lipid II binding N-terminal truncation

In Vivo Detection Capability: SalA-Specific Induction Assay Enables Direct Monitoring of Salivaricin-Producing Probiotic Colonization in Human Saliva

A highly specific SalA induction system was developed and used to directly detect the presence of SalA in the saliva of humans who either naturally harbor populations of SalA-producing S. salivarius or who have been colonized with the SalA2-producing probiotic S. salivarius K12 [1]. This assay exploits the unique autoinduction property of SalA, enabling functional detection of bioactive peptide at physiologically relevant levels in a complex biological matrix [1]. In a related in vivo study, ingestion of milk supplemented with SalA-producing S. salivarius resulted in increased bacteriocin-like inhibitory activity (BLIS) of streptococcal populations on the human tongue, demonstrating functional engraftment and in situ SalA production [2]. No comparable saliva-based functional detection assay has been reported for salivaricin B or nisin A in the oral cavity. Salivaricin B detection relies on chemical purification and mass spectrometry, which is not amenable to in vivo functional monitoring [3].

probiotic colonization saliva detection induction assay

High-Value Application Scenarios for Salivaricin A Procurement Based on Verified Differentiation Evidence


Oral Probiotic Colonization Monitoring: SalA-Specific Induction Assay for Clinical Trial Endpoint Measurement

Clinical researchers conducting probiotic intervention trials with S. salivarius strains can leverage the SalA-specific induction assay to directly measure functional lantibiotic production in participant saliva samples. This assay, which detected SalA in the saliva of humans colonized with SalA2-producing S. salivarius K12, provides a functional biomarker of probiotic engraftment that is unavailable for any other salivaricin [1]. Procurement of purified SalA as a positive control standard for this assay is essential for assay calibration and inter-laboratory reproducibility.

Streptococcal Ecology and Quorum-Sensing Research: SalA as a Cross-Species Signaling Probe

SalA is the only salivaricin demonstrated to act as an interspecies signaling molecule, inducing lantibiotic production in S. pyogenes and responding to SalA1 from S. pyogenes in a bidirectional regulatory circuit [1]. Researchers investigating oral microbial ecology, polymicrobial interactions, or quorum-sensing networks in the human pharynx can use purified SalA as a molecular probe to dissect signaling pathways that affect streptococcal population dynamics and pathogen colonization, an application for which neither salivaricin B nor nisin A can substitute [1][2].

Structure-Activity Relationship Engineering of Type AII Lantibiotics: Minimal Scaffold for N-Terminal Analog Design

As the founding and smallest member of the type AII lantibiotic class, SalA (2,315 Da) provides a compact scaffold for structure-activity relationship studies [1][2]. The critical importance of the N-terminal residues for lipid II binding and antibacterial activity, demonstrated through SalA2 analog studies showing complete activity loss with truncation of residues 1–2, makes SalA an ideal template for systematic N-terminal mutagenesis aimed at generating analogs with altered potency, spectrum, or stability [2]. This application benefits from SalA's small size for total synthesis feasibility compared to the larger SalD (3,467 Da) or the more complex dual-lantibiotic-producing K12 system [1].

Anti-S. pyogenes Lead Development: Broad-Spectrum Template Targeting Pharyngeal Pathogens

SalA inhibited 100% of tested S. pyogenes strains (81/81), the broadest documented anti-S. pyogenes coverage among the salivaricins, making it a rational starting point for developing narrow-spectrum anti-streptococcal agents targeting pharyngitis and its complications [1]. In contrast, the probiotic strain K12 relies on two lantibiotics (SalA2 and SalB) with distinct mechanisms to achieve its antagonistic effect, as demonstrated by pediatric clinical studies showing approximately 90% reduction in streptococcal pharyngeal infection episodes with K12 administration [2]. SalA's single-peptide universal activity against S. pyogenes offers a simpler development path than the dual-peptide K12 system for purified peptide therapeutic applications.

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